N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride
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Overview
Description
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is an organic compound with the molecular formula C7H14Cl3N3. It is a derivative of pyridine, characterized by the presence of two methyl groups and two amino groups attached to the pyridine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with 2,5-dimethylpyridine.
Reaction with Ammonia: The 2,5-dimethylpyridine is reacted with ammonia gas under controlled conditions to introduce the amino groups, forming N2,N2-dimethylpyridine-2,5-diamine.
Formation of Trihydrochloride: The resulting diamine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethylpyridine-2,5-diamine: The base form without the trihydrochloride.
2,5-Dimethylpyridine: The precursor compound without amino groups.
N2,N2-Dimethylpyridine-3,5-diamine: A structural isomer with amino groups at different positions.
Uniqueness
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.3ClH/c1-10(2)7-4-3-6(8)5-9-7;;;/h3-5H,8H2,1-2H3;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLXLGEWMGWQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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